Phthalocyanine

Overview

Description

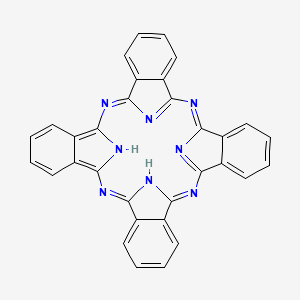

Phthalocyanine (H₂Pc) is a large, aromatic, macrocyclic organic compound with the formula ((C₈H₄N₂)₄H₂). Its structure resembles that of porphine (the framework of molecules like chlorophyll) and consists of four isoindole units linked by a ring of nitrogen atoms . The compound features an intriguing central cavity with a diameter of approximately (2.7 \times 10^{-10}) meters. Within this cavity, two hydrogen atoms can be replaced by over 70 different elements, including nearly all metals and some nonmetals .

Mechanism of Action

Target of Action

Phthalocyanine is a large, aromatic, macrocyclic, organic compound . It is composed of four isoindole units linked by a ring of nitrogen atoms . The primary targets of this compound are the various biochemical and physical processes where it acts as a functional molecule due to its excellent optical and electrochemical properties . These processes include photovoltaics, photodynamic therapy, nanoparticle construction, and catalysis .

Mode of Action

This compound interacts with its targets primarily through its 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . This extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . The electrochemical properties of this compound make them effective electron-donors and -acceptors .

Biochemical Pathways

This compound affects various biochemical pathways due to its efficient electron transfer abilities . The central cavity of this compound is known to be capable of accommodating different elemental ions, including hydrogens (metal-free this compound, H2-PC). A this compound containing one or two metal ions is called a metal this compound (M-PC) . These variations in the central cavity allow this compound to interact with different biochemical pathways.

Pharmacokinetics

This compound and its derived metal complexes tend to aggregate and thus have low solubility in common solvents . This compound dissolves easily in sulfuric acid due to the protonation of the nitrogen atoms bridging the pyrrole rings . . These properties impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its strong absorption in the visible region . This absorption is due to the 18 π-electron aromatic conjugated system found in its molecular structure . This compound has been found to have very strong anticancer and antioxidant action against all cell lines .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the formation of thin films of this compound is affected by physical vapor deposition and solution processing . The nucleation and growth of crystallites, thermodynamic and kinetic considerations, and effects of deposition parameters all influence the properties of this compound thin films . These factors ultimately govern the performance of this compound in its various applications.

Biochemical Analysis

Biochemical Properties

Phthalocyanine and its derived metal complexes (MPc) tend to aggregate and have low solubility in common solvents . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . Metal complexes derived from Pc2−, the conjugate base of H2Pc, are valuable in catalysis, organic solar cells, and photodynamic therapy .

Cellular Effects

This compound derivatives are photoactive compounds that can absorb and emit light in the visible spectrum, especially in the red region of the spectrum, with great potential for biological scopes . They have been used as potential photodynamic agents because of their ability to generate singlet oxygen .

Molecular Mechanism

This compound adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges . This aza-annulene structure of this compound plays a crucial role in determining its unique optical and electrochemical properties .

Temporal Effects in Laboratory Settings

This compound and derived metal complexes (MPc) are thermally very stable and do not melt but can be sublimed . Many this compound compounds strongly absorb light between 600 and 700 nm .

Dosage Effects in Animal Models

The effectiveness of PDT is often dependent on the dosage of the photosensitizer, light intensity, and duration of light exposure .

Metabolic Pathways

It is known that this compound and its derivatives are involved in the generation of reactive oxygen species (ROS) during photodynamic therapy .

Transport and Distribution

Phthalocyanines are known to have low solubility in common solvents . They are often delivered to cells via specific delivery systems or modifications to increase their solubility .

Subcellular Localization

Phthalocyanines have been found to localize in various cellular compartments depending on their specific derivatives and modifications . For instance, some Phthalocyanines have been found to localize in the mitochondria , while others have been found in the endocytic compartments .

Preparation Methods

Phthalocyanine is typically synthesized through cyclotetramerization reactions of ortho-dinitrile precursors. Common starting materials include orthophthalodinitrile, phthalic anhydride, phthalimide, phthalonitrile, and 1,2-dibromobenzene or 1,3-diaza-2-indolinone. Metal derivatives are often prepared via metal template reactions using orthophthalonitrile, while nonmetallic phthalocyanines can be obtained by treating alkali metal phthalocyanines with inorganic acids .

Chemical Reactions Analysis

Phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific reaction type. Major products formed from these reactions vary based on the substituents and reaction conditions. For instance, this compound derivatives can be tailored for specific applications by modifying the peripheral substituents .

Scientific Research Applications

Phthalocyanines find applications in diverse fields:

Chemistry: Used as dyes and pigments due to their intense blue-green color.

Biology: Investigated for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation.

Medicine: PDT with phthalocyanines shows promise in cancer treatment.

Comparison with Similar Compounds

Phthalocyanines stand out due to their unique structure and versatile applications. While there are related compounds like porphyrins and metalloporphyrins, phthalocyanines offer distinct advantages, such as their stability, intense color, and tunable properties.

Biological Activity

Phthalocyanines (Pcs) are synthetic macrocyclic compounds that exhibit significant biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial treatments, and as potential anticancer agents. This article delves into the various biological activities of phthalocyanines, supported by recent research findings, case studies, and data tables that illustrate their efficacy.

Overview of Phthalocyanines

Phthalocyanines are structurally similar to porphyrins and consist of a central metal ion coordinated to a large, planar organic ligand. Their unique electronic properties make them valuable in various applications, including photodynamic therapy, where they act as photosensitizers capable of generating reactive oxygen species (ROS) upon light activation.

Photodynamic Therapy (PDT)

Mechanism and Efficacy

PDT utilizes the photophysical properties of phthalocyanines to induce cell death through ROS generation. Various studies have demonstrated the effectiveness of different phthalocyanine derivatives in targeting cancer cells.

- Zinc this compound : A study investigated tetrahydroxy zinc this compound's ability to induce cell death in vitro and in vivo. The tetrapropylhydroxy compound exhibited significantly higher photodynamic activity compared to its tetrahexyl counterpart, with a potency difference of two orders of magnitude in vitro against V-79 cells .

- Silicon(IV) this compound (Pc4) : This compound has shown promising therapeutic efficacy against various tumor cells. It can disrupt metabolic activity in Gram-positive bacteria upon irradiation, indicating its potential for both cancer treatment and antimicrobial applications .

Antimicrobial Activity

Phthalocyanines also display considerable antimicrobial properties. Their effectiveness against various pathogens has been documented through several studies:

- Antimicrobial Photodynamic Therapy : New this compound derivatives demonstrated significant inhibition of Escherichia coli when combined with LED irradiation. The minimum inhibitory concentration (MIC) was determined for several complexes, highlighting their potential as antimicrobial agents .

- DNA Nuclease Activity : Research indicates that phthalocyanines exhibit high DNA nuclease activity, which could be leveraged for therapeutic applications targeting bacterial infections or cancer cells .

Table 1: Biological Activities of this compound Derivatives

Properties

CAS No. |

574-93-6 |

|---|---|

Molecular Formula |

C32H18N8 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |

InChI Key |

IEQIEDJGQAUEQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |

Appearance |

Solid powder |

physical_description |

Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |

Purity |

>90% (or refer to the Certificate of Analysis) |

Related CAS |

27290-25-1 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phthalocyanine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]

ANone: Common techniques include:

- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]

- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]

- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]

A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]

ANone: Aggregation is influenced by:

- Concentration: Higher concentrations favor aggregation. [, ]

- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]

- Temperature: Increased temperatures can disrupt aggregation. []

- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]

ANone: Aggregation often leads to:

- Broadening and red-shifting of absorption bands. [, ]

- Quenching of fluorescence. [, , ]

- Reduced singlet oxygen generation. []

ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:

- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]

- Decomposition of hydrogen peroxide. [, ]

- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []

A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]

ANone: Computational methods like DFT (Density Functional Theory) are used to:

- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]

- Study the impact of structural modifications on their electronic properties. [, , ]

- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]

ANone: Studies have shown that both the nature and position of substituents impact these properties:

- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]

- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the this compound, influencing its absorption, fluorescence, and redox properties. [, , ]

A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]

ANone: Common strategies include:

- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]

- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]

ANone: Targeting strategies include:

- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]

- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []

ANone: Common models include:

- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]

- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]

ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:

- Drug metabolism and clearance. []

- Immune system interactions. []

- Tumor microenvironment heterogeneity. []

A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.